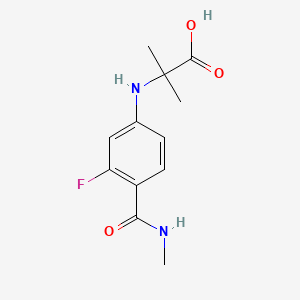

2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid

Description

BenchChem offers high-quality 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[3-fluoro-4-(methylcarbamoyl)anilino]-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O3/c1-12(2,11(17)18)15-7-4-5-8(9(13)6-7)10(16)14-3/h4-6,15H,1-3H3,(H,14,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAAHEGARPMZSTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)NC1=CC(=C(C=C1)C(=O)NC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289942-66-0 | |

| Record name | 2-{[3-fluoro-4-(methylcarbamoyl)phenyl]amino}-2-methylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical guide to the structure elucidation of 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid, a notable impurity associated with the anti-cancer drug Enzalutamide. The structural confirmation of such molecules is paramount for ensuring the safety, efficacy, and quality of pharmaceutical products. This document outlines the analytical methodologies employed to unequivocally determine the chemical structure of this compound. Through a combination of spectroscopic techniques including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, a detailed molecular profile is established. This guide presents illustrative quantitative data in structured tables, details the experimental protocols for each analytical technique, and provides visualizations of the molecular structure and analytical workflows to facilitate a deeper understanding for researchers and professionals in the field of drug development and quality control.

Introduction

In the synthesis of active pharmaceutical ingredients (APIs), the formation of impurities is an inevitable consequence. The identification, characterization, and control of these impurities are critical aspects of drug development and manufacturing, as mandated by regulatory agencies worldwide. 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid (also known as Enzalutamide Impurity G) has been identified as a process-related impurity in the synthesis of Enzalutamide, a potent androgen receptor inhibitor. A thorough understanding of its chemical structure is essential for developing effective control strategies and ensuring the final drug product's purity and safety.

This guide details the systematic approach to elucidating the structure of this impurity, leveraging a suite of powerful analytical techniques.

Physicochemical Properties

A foundational step in structure elucidation is the determination of the compound's basic physicochemical properties.

| Property | Value | Source |

| IUPAC Name | 2-[3-fluoro-4-(methylcarbamoyl)anilino]-2-methylpropanoic acid | PubChem |

| Synonyms | N-[3-Fluoro-4-[(methylamino)carbonyl]phenyl]-2-methylalanine, Enzalutamide ITS-2, Enzalutamide Impurity G | Multiple Sources |

| CAS Number | 1289942-66-0 | PubChem |

| Molecular Formula | C₁₂H₁₅FN₂O₃ | PubChem |

| Molecular Weight | 254.26 g/mol | PubChem |

| Appearance | White to off-white solid | Commercial Suppliers |

Spectroscopic Structure Elucidation

The definitive confirmation of the molecular structure of 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid is achieved through the combined application of several spectroscopic methods. The following sections detail the expected outcomes from each technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are employed to map out the connectivity of atoms.

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Illustrative ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 12.5 (approx.) | br s | 1H | -COOH |

| 8.30 | q | 1H | -NH- (amide) |

| 7.85 | t | 1H | Ar-H |

| 6.85 | dd | 1H | Ar-H |

| 6.70 | dd | 1H | Ar-H |

| 5.90 | s | 1H | -NH- (amine) |

| 2.75 | d | 3H | -NH-CH₃ |

| 1.45 | s | 6H | -C(CH₃)₂ |

Note: This data is illustrative and serves as a representative example.

¹³C NMR spectroscopy provides information about the different types of carbon atoms in the molecule.

Illustrative ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| 176.5 | -COOH |

| 164.0 | -C=O (amide) |

| 155.0 (d) | Ar-C-F |

| 142.0 | Ar-C |

| 130.0 | Ar-C |

| 120.0 | Ar-CH |

| 115.0 (d) | Ar-CH |

| 110.0 | Ar-CH |

| 57.0 | -C(CH₃)₂ |

| 26.0 | -NH-CH₃ |

| 25.0 | -C(CH₃)₂ |

Note: This data is illustrative and serves as a representative example. 'd' denotes a doublet due to C-F coupling.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern in MS/MS experiments can further confirm the structure.

Illustrative Mass Spectrometry Data

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| [M+H]⁺ (Calculated) | 255.1143 |

| [M+H]⁺ (Observed) | 255.1145 |

| Key Fragmentation Ions (m/z) | 209.08, 181.08, 152.06 |

Note: This data is illustrative and serves as a representative example.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Illustrative Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2400 | Broad | O-H stretch (carboxylic acid) |

| 3350 | Medium | N-H stretch (amine and amide) |

| 2980 | Medium | C-H stretch (aliphatic) |

| 1710 | Strong | C=O stretch (carboxylic acid) |

| 1650 | Strong | C=O stretch (amide I) |

| 1540 | Strong | N-H bend (amide II) |

| 1250 | Strong | C-F stretch |

Note: This data is illustrative and serves as a representative example.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data for structure elucidation.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire the spectrum at 25 °C.

-

Use a standard pulse sequence with a 30° pulse angle.

-

Set the spectral width to 16 ppm.

-

Acquire 16 scans with a relaxation delay of 1 second.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to 240 ppm.

-

Acquire 1024 scans with a relaxation delay of 2 seconds.

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) using appropriate software (e.g., MestReNova, TopSpin). Apply a line broadening factor of 0.3 Hz for ¹H and 1 Hz for ¹³C spectra before Fourier transformation. Reference the spectra to the residual solvent peak (DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a 1 mg/mL solution of the sample in a methanol:water (1:1) mixture.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.

-

Acquisition Parameters:

-

Set the ESI source to positive ion mode.

-

Infuse the sample solution at a flow rate of 5 µL/min.

-

Set the capillary voltage to 3.5 kV.

-

Set the drying gas temperature to 300 °C.

-

Acquire data over a mass range of m/z 50-500.

-

-

Data Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated mass for the proposed molecular formula. Analyze the fragmentation pattern to confirm the structural fragments.

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation: Prepare a solid sample as a potassium bromide (KBr) pellet. Mix approximately 1 mg of the sample with 100 mg of dry KBr powder and press into a thin, transparent pellet.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Perform 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualizations

Visual diagrams are essential for conveying complex information in a clear and concise manner. The following diagrams were generated using Graphviz (DOT language).

Caption: Chemical structure of 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid.

Caption: General workflow for the structure elucidation of a chemical compound.

Conclusion

The structural elucidation of impurities such as 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid is a critical activity in pharmaceutical development. By employing a combination of modern analytical techniques including NMR, MS, and IR spectroscopy, a definitive structural assignment can be made. This whitepaper has provided a detailed overview of the methodologies and illustrative data required for this process, serving as a valuable resource for scientists and researchers in ensuring the quality and safety of pharmaceutical products. The presented workflows and protocols offer a standardized approach to the characterization of this and other related pharmaceutical impurities.

Technical Guide: Chemical Properties of N-[3-Fluoro-4-[(methylamino)carbonyl]phenyl]-2-methylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-[3-Fluoro-4-[(methylamino)carbonyl]phenyl]-2-methylalanine, a key intermediate in the synthesis of the potent androgen receptor inhibitor Enzalutamide, is a compound of significant interest in medicinal chemistry and pharmaceutical development.[1] Enzalutamide is a second-generation nonsteroidal antiandrogen that has become a critical therapeutic agent in the treatment of metastatic castration-resistant prostate cancer.[] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical data for N-[3-Fluoro-4-[(methylamino)carbonyl]phenyl]-2-methylalanine, intended for professionals in oncological research and drug development.

Chemical and Physical Properties

N-[3-Fluoro-4-[(methylamino)carbonyl]phenyl]-2-methylalanine is a white to off-white solid.[3] It is also referred to by its synonyms, including 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid and Enzalutamide ITS-2.[4] The compound's structure, featuring a fluorinated phenyl ring, an amino acid moiety, and a methylamino carbonyl group, contributes to its specific physicochemical characteristics. While extensive data on the parent compound is limited, properties of its methyl ester are also provided for comparative purposes.

Table 1: Physicochemical Properties of N-[3-Fluoro-4-[(methylamino)carbonyl]phenyl]-2-methylalanine

| Property | Value |

| CAS Number | 1289942-66-0 |

| Molecular Formula | C₁₂H₁₅FN₂O₃ |

| Molecular Weight | 254.26 g/mol |

| Appearance | White to off-white solid[3] |

| Boiling Point | 455 °C |

| Density | 1.286 g/cm³ |

| Flash Point | 229 °C |

Table 2: Physicochemical Properties of N-[3-Fluoro-4-[(methylamino)carbonyl]phenyl]-2-methylalanine Methyl Ester

| Property | Value |

| CAS Number | 1332524-01-2 |

| Molecular Formula | C₁₃H₁₇FN₂O₃ |

| Molecular Weight | 268.28 g/mol [] |

| Appearance | White solid[] |

| Solubility | Soluble in Chloroform, DCM, Ethyl Acetate[] |

| Boiling Point | 380.5 ± 42.0 °C at 760 mmHg[] |

| Density | 1.203 ± 0.06 g/cm³[] |

| pKa (Predicted) | 14.35 ± 0.46 |

| Storage | 2-8 °C[] |

Experimental Protocols

Synthesis of N-[3-Fluoro-4-[(methylamino)carbonyl]phenyl]-2-methylalanine

A general procedure for the synthesis of the title compound involves the reaction of 4-bromo-2-fluoro-N-methylbenzamide with 2-aminoisobutyric acid.[3]

Reactants:

-

4-bromo-2-fluoro-N-methylbenzamide (10 g, 43.1 mmol)

-

2-aminoisobutyric acid (6.7 g, 64.7 mmol)

-

Potassium carbonate (23.8 g, 172.4 mmol)

-

Proline (0.7 g, 4.31 mmol)

-

Copper(I) chloride (CuCl) (0.45 g, 4.31 mmol)

-

Dimethylformamide (DMF) (60 ml)

-

Water (1.8 ml)

-

1 mol/L Citric acid solution

-

Dichloromethane

-

Ethanol

Procedure:

-

To a single-neck flask, sequentially add 4-bromo-2-fluoro-N-methylbenzamide, 2-aminoisobutyric acid, potassium carbonate, and proline.[3]

-

Dissolve water in DMF and add the solution to the flask.[3]

-

Under a nitrogen atmosphere, add CuCl to the reaction mixture.[3]

-

Heat the reaction system to 100 °C and stir continuously for 24 hours.[3]

-

Upon completion, dilute the reaction mixture with water and extract with dichloromethane.[3]

-

Separate the organic phase and adjust the pH of the aqueous phase to 4 with a 1 mol/L citric acid solution, leading to the precipitation of a solid.[3]

-

Collect the solid by filtration and wash it three times with a mixture of water and ethanol (100:1, v/v) to yield the pure product.[3] This process results in a yield of approximately 87%.[3]

Synthesis of Enzalutamide from N-[3-Fluoro-4-[(methylamino)carbonyl]phenyl]-2-methylalanine

The title compound is a direct precursor to Enzalutamide. The synthesis involves a cyclization reaction with 4-isothiocyanato-2-(trifluoromethyl)benzonitrile.[5]

Reactants:

-

N-[3-Fluoro-4-[(methylamino)carbonyl]phenyl]-2-methylalanine (60.0 g, 236.1 mmol)

-

Triethylamine (24.0 g, 237.6 nmol)

-

Toluene (180 ml + 300 ml)

-

Dichloromethane (120 ml)

-

4-isothiocyanato-2-(trifluoromethyl)benzonitrile (81.0 g, 355.3 mmol)

-

Methanol

-

Activated carbon

Procedure:

-

Add N-[3-Fluoro-4-[(methylamino)carbonyl]phenyl]-2-methylalanine, triethylamine, 180 ml of toluene, and 120 ml of dichloromethane to a reaction flask and stir at 30°C for 10 minutes.[5]

-

Heat the mixture to 50°C until the solution is clear.[5]

-

Slowly add a solution of 4-isothiocyanato-2-(trifluoromethyl)benzonitrile in 300 ml of toluene.[5]

-

Increase the temperature to 60°C and continue the reaction for 4 hours, monitoring the progress by TLC.[5]

-

After the reaction is complete, add 240 ml of methanol to clarify the solution, followed by 6.0 g of activated carbon for decolorization for 30 minutes.[5]

-

Concentrate the mixture to dryness.[5]

-

Add 200 ml of dichloromethane to the oily residue, cool to 0-5°C, and stir for 1 hour.[5]

-

The resulting product can be further purified by washing with saturated brine and 10% aqueous hydrochloric acid, followed by recrystallization from methanol to yield Enzalutamide.[5]

Spectroscopic Data

Stability and Reactivity

While specific stability and reactivity data for N-[3-Fluoro-4-[(methylamino)carbonyl]phenyl]-2-methylalanine are not extensively documented, general knowledge of aminobenzoic acid derivatives suggests that the compound is likely stable under standard laboratory conditions. The amino and carboxylic acid moieties provide sites for various chemical reactions. The aromatic ring may undergo electrophilic substitution, and the secondary amine is nucleophilic. As an intermediate in a multi-step synthesis, it is designed to be sufficiently stable for isolation and subsequent reaction.[6]

Logical Relationships and Pathways

The primary role of N-[3-Fluoro-4-[(methylamino)carbonyl]phenyl]-2-methylalanine is as a crucial building block in the synthesis of Enzalutamide. The following diagrams illustrate the synthetic pathway.

Caption: Synthesis pathway of Enzalutamide.

The diagram above illustrates the conversion of 4-bromo-2-fluoro-N-methylbenzamide and 2-aminoisobutyric acid into the target intermediate, N-[3-Fluoro-4-[(methylamino)carbonyl]phenyl]-2-methylalanine, through an Ullmann coupling reaction. This intermediate then undergoes a cyclization reaction with 4-isothiocyanato-2-(trifluoromethyl)benzonitrile to yield the final product, Enzalutamide.

Conclusion

N-[3-Fluoro-4-[(methylamino)carbonyl]phenyl]-2-methylalanine is a vital intermediate in the synthesis of Enzalutamide. This guide has summarized its key chemical and physical properties, provided detailed experimental protocols for its synthesis and subsequent conversion, and illustrated its role in the overall synthetic pathway. While a comprehensive set of spectroscopic data is not publicly available, the information provided herein should serve as a valuable resource for researchers and professionals involved in the development of androgen receptor-targeted therapies.

References

- 1. A novel route for the synthesis of androgen receptor antagonist enzalutamide [ccspublishing.org.cn]

- 3. N-[3-Fluoro-4-[(methylamino)carbonyl]phenyl]-2-methylalanine | 1289942-66-0 [chemicalbook.com]

- 4. 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid | C12H15FN2O3 | CID 67106897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Enzalutamide synthesis - chemicalbook [chemicalbook.com]

- 6. Impurity profiling and stability analysis of enzalutamide: Identification, genotoxicity assessment, and development of UHPLC methods for critical impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Characteristics of 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid (CAS 1289942-66-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical characteristics of the compound with CAS number 1289942-66-0, chemically identified as 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid. This molecule is a known impurity and intermediate in the synthesis of Enzalutamide, a potent androgen receptor inhibitor used in the treatment of castration-resistant prostate cancer.[1][2][3] A thorough understanding of its properties is crucial for quality control, process optimization, and safety assessment in pharmaceutical development.

Chemical Identity

This section provides the fundamental identifiers for the compound.

| Identifier | Value | Source(s) |

| CAS Number | 1289942-66-0 | [4] |

| IUPAC Name | 2-[3-fluoro-4-(methylcarbamoyl)anilino]-2-methylpropanoic acid | [4] |

| Molecular Formula | C₁₂H₁₅FN₂O₃ | [4] |

| Molecular Weight | 254.26 g/mol | [4] |

| Synonyms | Enzalutamide Impurity P, Enzalutamide Impurity G, N-[3-Fluoro-4-[(methylamino)carbonyl]phenyl]-2-methylalanine | [3][5] |

| InChI | InChI=1S/C12H15FN2O3/c1-12(2,11(17)18)15-7-4-5-8(9(13)6-7)10(16)14-3/h4-6,15H,1-3H3,(H,14,16)(H,17,18) | [4] |

| InChIKey | IAAHEGARPMZSTJ-UHFFFAOYSA-N | [4] |

| SMILES | CC(C)(C(=O)O)NC1=CC(=C(C=C1)C(=O)NC)F | [4] |

Physicochemical Properties

A summary of the known physical and chemical properties is presented below. These are critical for handling, formulation, and analytical method development.

| Property | Value | Source(s) |

| Physical Form | White to off-white solid | |

| Solubility | Soluble in DMSO (100 mg/mL with sonication) and Methanol (Slightly).[6] | [6] |

| pKa (Predicted) | 3.59 ± 0.10 | [7] |

| LogP (Predicted) | 1.5 | [4] |

| Topological Polar Surface Area (TPSA) | 78.4 Ų | [4] |

| Storage Temperature | Room temperature for shipping; long-term storage at 4°C is recommended.[8] | [8] |

| Purity | Commercially available with ≥97% purity. | [8] |

Experimental Protocols

Synthesis of 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid

This protocol describes a general procedure for the synthesis of the title compound.[7]

Materials:

-

4-bromo-2-fluoro-N-methylbenzamide

-

2-aminoisobutyric acid

-

Potassium carbonate (K₂CO₃)

-

L-Proline

-

Copper(I) chloride (CuCl)

-

N,N-Dimethylformamide (DMF)

-

Water (H₂O)

-

Dichloromethane (CH₂Cl₂)

-

1 M Citric acid solution

-

Ethanol (EtOH)

-

Nitrogen (N₂) gas

Procedure:

-

To a reaction flask, add 4-bromo-2-fluoro-N-methylbenzamide (1.0 eq), 2-aminoisobutyric acid (1.5 eq), potassium carbonate (4.0 eq), and L-proline (0.1 eq).

-

Add a solution of water in DMF.

-

Purge the flask with nitrogen gas.

-

Add Copper(I) chloride (0.1 eq) to the reaction mixture.

-

Heat the reaction mixture to 100 °C and stir for 24 hours under a nitrogen atmosphere.

-

After the reaction is complete, cool the mixture and dilute it with water.

-

Extract the aqueous mixture with dichloromethane.

-

Separate the aqueous phase and adjust the pH to 4 with a 1 M citric acid solution, which will cause a solid to precipitate.

-

Collect the solid by filtration.

-

Wash the collected solid three times with a 100:1 (v/v) mixture of water and ethanol.

-

Dry the solid to obtain the final product.

Analytical Characterization

The identity and purity of 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid are typically confirmed using a combination of analytical techniques. While specific, detailed protocols for this particular impurity are not widely published, the general methodologies are based on the analysis of Enzalutamide and its related substances.[9][10][11]

-

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): Reversed-phase HPLC or UHPLC with UV detection is a common method for purity assessment and quantification.[9][12] A typical method would involve a C18 or phenyl column with a mobile phase consisting of an acetonitrile and aqueous buffer gradient.[12]

-

Mass Spectrometry (MS): LC-MS is used for identification and structural confirmation by determining the mass-to-charge ratio of the molecule.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for the unambiguous structural elucidation of the compound. Chemical shifts and coupling constants provide detailed information about the molecular structure.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid.

Caption: A flowchart of the synthesis and purification process.

Logical Relationship: Context as a Pharmaceutical Impurity

This diagram illustrates the relationship of the target compound to the active pharmaceutical ingredient (API), Enzalutamide.

Caption: Relationship between the API, its synthesis, and the impurity.

Safety Information

Based on available data, the compound is classified with the following hazards:

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

GHS Pictograms: GHS07 (Exclamation mark).

-

Signal Word: Warning.

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be followed when handling this compound. Work should be conducted in a well-ventilated area.

Conclusion

This technical guide has summarized the key physicochemical characteristics, a detailed synthesis protocol, and the analytical context for CAS 1289942-66-0. As a known impurity of the important anticancer drug Enzalutamide, a comprehensive understanding of this molecule is essential for ensuring the quality, safety, and efficacy of the final pharmaceutical product. The provided information serves as a valuable resource for researchers and professionals involved in the development and manufacturing of Enzalutamide.

References

- 1. veeprho.com [veeprho.com]

- 2. An improved and practical route for the synthesis of enzalutamide and potential impurities study [ccspublishing.org.cn]

- 3. veeprho.com [veeprho.com]

- 4. 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid | C12H15FN2O3 | CID 67106897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylprop… [cymitquimica.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. N-[3-Fluoro-4-[(methylamino)carbonyl]phenyl]-2-methylalanine | 1289942-66-0 [chemicalbook.com]

- 8. chemscene.com [chemscene.com]

- 9. Impurity profiling and stability analysis of enzalutamide: Identification, genotoxicity assessment, and development of UHPLC methods for critical impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantitative Study of Impurities in Enzalutamide and Identification, Isolation, Characterization of Its Four Degradatio… [ouci.dntb.gov.ua]

- 11. researchgate.net [researchgate.net]

- 12. jchps.com [jchps.com]

The Biological Significance of Enzalutamide Impurity G (Butylated Hydroxytoluene): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enzalutamide, a potent second-generation androgen receptor (AR) inhibitor, is a cornerstone in the treatment of castration-resistant prostate cancer. As with any pharmaceutical agent, the purity of the active pharmaceutical ingredient (API) is critical to its safety and efficacy. This technical guide delves into the biological significance of Enzalutamide impurity G, identified as Butylated Hydroxytoluene (BHT). While primarily known as an antioxidant in the food and cosmetic industries, its presence as an impurity in an anti-cancer therapeutic warrants a thorough toxicological and pharmacological assessment. This document summarizes the known biological effects of BHT, with a particular focus on its potential impact on prostate cancer biology, including its antioxidant and pro-oxidant activities, weak anti-androgenic effects, and its influence on cellular signaling pathways pertinent to prostate cancer, such as the androgen receptor (AR) and NF-κB signaling cascades. Quantitative data from various studies are presented, alongside detailed experimental protocols for key assays, to provide a comprehensive resource for researchers in drug development and oncology.

Introduction: Enzalutamide and the Imperative of Purity

Enzalutamide functions by competitively inhibiting the binding of androgens to the AR, preventing AR nuclear translocation, and impairing the binding of the AR to DNA. This multi-faceted mechanism of action effectively abrogates androgen-driven gene expression, leading to the inhibition of prostate cancer cell growth and induction of apoptosis. The stringent control of impurities in the Enzalutamide drug product is paramount to ensure patient safety and therapeutic efficacy.

Enzalutamide impurity G has been identified as Butylated Hydroxytoluene (BHT), a synthetic phenolic antioxidant.[1] Its presence as an impurity necessitates a comprehensive understanding of its own biological activities and its potential to interact with the primary therapeutic mechanism of Enzalutamide.

Biological Activities of Butylated Hydroxytoluene (BHT)

BHT is a well-characterized compound with a range of biological effects, primarily attributed to its antioxidant properties. However, its bioactivity is complex and can be context-dependent, exhibiting both protective and potentially detrimental effects.

Antioxidant and Pro-oxidant Effects

BHT is a potent free radical scavenger, which is the basis for its widespread use as a preservative. It can donate a hydrogen atom to peroxyl radicals, thereby terminating the chain reactions of lipid peroxidation. However, under certain conditions, BHT can also exhibit pro-oxidant activity, contributing to cellular damage.

Effects on Prostate Cancer Cells

Studies have investigated the direct effects of BHT on prostate cancer cells. One study demonstrated that BHT can inhibit the activity of N-acetyltransferase (NAT) in PC-3 human prostate tumor cells in a dose-dependent manner. The same study also found that BHT decreased the formation of DNA adducts, suggesting a potential chemopreventive role in this context.

Endocrine Disruption: Weak Anti-Androgenic Activity

Of particular relevance to its presence as an impurity in Enzalutamide, BHT has been shown to possess weak anti-androgenic activity. In vitro studies using an androgen-responsive cell line demonstrated that BHT can act as a weak anti-androgen in the presence of dihydrotestosterone (DHT).

Quantitative Data on the Biological Effects of BHT

The following tables summarize the available quantitative data on the biological activities of BHT.

Table 1: Antioxidant and Cytotoxic Activities of BHT

| Assay | Cell Line/System | Endpoint | IC50/LC50 Value | Reference |

| DPPH Radical Scavenging | - | Antioxidant Activity | 68.03 ± 1.27 µM/mL | [2] |

| Lipid Peroxidation Inhibition | Egg Yolk | Antioxidant Activity | 16.07 ± 3.51 µM/mL | [2] |

| Brine Shrimp Lethality | - | Cytotoxicity | 0.687 - 0.982 µg/mL | [3] |

| Cytotoxicity | HepG2 (Liver Cancer) | Cell Viability | 7.5 µM | [4] |

| Cytotoxicity | MCF-7 (Breast Cancer) | Cell Viability | 52.0 µM | [4] |

| Cytotoxicity | Siha (Cervical Cancer) | Cell Viability | 66.98 µM | [4] |

| Cytotoxicity | Hela (Cervical Cancer) | Cell Viability | 74.83 µM | [4] |

Table 2: Anti-Androgenic and Estrogenic/Anti-Estrogenic Activities of BHT

| Assay | Cell Line | Effect | Observation | Reference |

| Androgen Receptor Reporter Assay | MDA-kb2 | Anti-androgenic | Weak anti-androgen in the presence of DHT | |

| Estrogen Receptor Reporter Assay | T47D-Kbluc | Estrogenic | No significant estrogenic activity | [5] |

| Estrogen Receptor Reporter Assay | T47D-Kbluc | Anti-estrogenic | Weak anti-estrogenic activity | [5] |

| Cell Proliferation Assay | MCF-7 | Estrogenic | No significant estrogenic activity | [5] |

Experimental Protocols

Androgen Receptor (AR) Competitive Binding Assay

This protocol is adapted from established methods for determining the binding affinity of a compound to the androgen receptor.[6][7][8][9]

Objective: To determine the ability of BHT to compete with a radiolabeled androgen for binding to the AR.

Materials:

-

Recombinant human androgen receptor ligand-binding domain (AR-LBD)

-

Radiolabeled androgen (e.g., [³H]-R1881 or [³H]-DHT)

-

Unlabeled DHT (for non-specific binding control)

-

BHT (test compound)

-

Assay Buffer (e.g., TEGMD: 10 mM Tris-HCl pH 7.4, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate)

-

96-well plates

-

Scintillation counter

-

Hydroxylapatite (HAP) slurry or filter plates for separation of bound and free ligand

Procedure:

-

Compound Preparation: Prepare serial dilutions of BHT in the assay buffer. The final DMSO concentration should not exceed 1%.

-

Assay Setup: In a 96-well plate, add the following to designated wells:

-

Total Binding: Assay buffer with DMSO.

-

Non-specific Binding: A high concentration of unlabeled DHT (e.g., 10 µM).

-

Test Compound: Dilutions of BHT.

-

-

Radioligand Addition: Add the radiolabeled androgen working solution to all wells.

-

Receptor Addition: Add the diluted recombinant human AR-LBD to all wells.

-

Incubation: Incubate the plate at 4°C for 18-24 hours with gentle agitation to reach equilibrium.

-

Separation of Bound and Free Ligand:

-

HAP Slurry Method: Add cold HAP slurry to each well, incubate, and centrifuge to pellet the HAP which binds the AR-ligand complex. Wash the pellet to remove unbound radioligand.

-

Filter Binding Assay: Transfer the incubation mixture to a filter plate and wash to separate bound from free radioligand.

-

-

Detection: Add scintillation cocktail to the wells (or filters) and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of specific binding for each BHT concentration and determine the IC50 value.

N-acetyltransferase (NAT) Activity Assay

This protocol is based on established fluorometric or colorimetric methods for measuring NAT activity.[10][11][12][13]

Objective: To determine the effect of BHT on the enzymatic activity of NAT.

Materials:

-

Cell lysate or purified NAT enzyme

-

NAT Assay Buffer

-

NAT Substrate (e.g., p-aminobenzoic acid or 2-aminofluorene)

-

Acetyl Coenzyme A (AcCoA)

-

BHT (test compound)

-

Detection reagent (e.g., ThioGlo4 for fluorometric assay or DTNB for colorimetric assay)

-

96-well plate

-

Plate reader (fluorometer or spectrophotometer)

Procedure:

-

Sample Preparation: Prepare cell lysates from prostate cancer cells (e.g., PC-3) or use purified NAT enzyme.

-

Reaction Setup: In a 96-well plate, add the following to designated wells:

-

NAT Assay Buffer

-

NAT Substrate

-

AcCoA

-

Cell lysate or purified enzyme

-

BHT at various concentrations

-

-

Incubation: Incubate the reaction mixture at 37°C for a specified time.

-

Detection: Stop the reaction and add the detection reagent.

-

Measurement: Read the fluorescence or absorbance using a plate reader.

-

Data Analysis: Calculate the NAT activity in the presence of different concentrations of BHT and determine the IC50 for inhibition.

Signaling Pathways and Potential Interactions

Androgen Receptor (AR) Signaling Pathway

The AR signaling pathway is central to prostate cancer development and progression. Upon binding to androgens like testosterone and DHT, the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA, leading to the transcription of genes involved in cell growth, proliferation, and survival. Enzalutamide potently inhibits this pathway at multiple steps. The weak anti-androgenic activity of BHT suggests it may interfere with this pathway, potentially by competing with androgens for binding to the AR, although its affinity is likely much lower than that of Enzalutamide.

References

- 1. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]

- 2. Butylated Hydroxytoluene Analogs: Synthesis and Evaluation of Their Multipotent Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cell lines ic50: Topics by Science.gov [science.gov]

- 5. Estrogenic and anti-estrogenic activity of butylparaben, butylated hydroxyanisole, butylated hydroxytoluene and propyl gallate and their binary mixtures on two estrogen responsive cell lines (T47D-Kbluc, MCF-7) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A high-throughput ligand competition binding assay for the androgen receptor and other nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Purification and activity assays of N-terminal acetyltransferase D - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Measuring the activity of arylamine N-acetyltransferase (NAT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

Technical Guide: Spectroscopic and Synthetic Profile of 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid is a key intermediate in the synthesis of Enzalutamide, a potent androgen receptor inhibitor used in the treatment of castration-resistant prostate cancer. An in-depth understanding of its spectroscopic and synthetic characteristics is crucial for process optimization, quality control, and the development of related novel therapeutics. This technical guide provides a consolidated overview of the available data for this compound, including its chemical properties, a detailed synthetic protocol, and an analysis of its expected spectroscopic signatures. While experimental spectra are not publicly available, this guide presents predicted data based on the compound's structure and established principles of spectroscopic analysis.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅FN₂O₃ | [1] |

| Molecular Weight | 254.26 g/mol | [1] |

| CAS Number | 1289942-66-0 | [1] |

| IUPAC Name | 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid | [1] |

| Appearance | White to off-white solid | |

| Purity | ≥98% (as offered by commercial suppliers) | [2] |

Synthesis Protocol

The following is a detailed experimental protocol for the synthesis of 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid.

Materials and Reagents:

-

4-bromo-2-fluoro-N-methylbenzamide

-

2-aminoisobutyric acid

-

Potassium carbonate (K₂CO₃)

-

L-Proline

-

Copper(I) chloride (CuCl)

-

Dimethylformamide (DMF)

-

Water (H₂O)

-

Dichloromethane (CH₂Cl₂)

-

1 M Citric acid solution

-

Ethanol

Experimental Procedure:

A general procedure for the synthesis is as follows:

-

To a reaction flask, add 4-bromo-2-fluoro-N-methylbenzamide (1.0 eq), 2-aminoisobutyric acid (1.5 eq), potassium carbonate (4.0 eq), and L-proline (0.1 eq).

-

Add a solution of water (2.3 eq) in dimethylformamide (DMF, 6 mL per gram of starting material).

-

Purge the flask with nitrogen gas.

-

Add copper(I) chloride (CuCl, 0.1 eq) to the reaction mixture.

-

Heat the reaction mixture to 100 °C and stir for 24 hours.

-

After completion of the reaction (monitored by TLC or LC-MS), cool the mixture and dilute with water.

-

Extract the aqueous mixture with dichloromethane to remove organic impurities.

-

Separate the aqueous phase and adjust the pH to approximately 4 with a 1 M citric acid solution, which will cause the product to precipitate.

-

Collect the solid product by filtration.

-

Wash the solid with a mixture of water and ethanol (100:1 v/v) three times.

-

Dry the product under vacuum to yield pure 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid.

Spectroscopic Data (Predicted)

Due to the lack of publicly available experimental spectra, this section provides predicted spectroscopic data based on the chemical structure of 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid and typical values for similar functional groups.

¹H NMR Spectroscopy (Predicted Chemical Shifts)

The predicted ¹H NMR spectrum would likely be acquired in a solvent such as DMSO-d₆. The following table outlines the expected chemical shifts (δ) in parts per million (ppm).

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Carboxylic acid (-COOH) | 12.0 - 13.0 | br s | 1H |

| Amide (-NH-) | 8.0 - 8.5 | q | 1H |

| Aromatic (Ar-H) | 7.5 - 7.8 | m | 1H |

| Aromatic (Ar-H) | 6.5 - 6.8 | m | 2H |

| Amino (-NH-) | 5.5 - 6.0 | s | 1H |

| Methyl (-CH₃, amide) | 2.7 - 2.9 | d | 3H |

| Methyl (-CH₃, gem-dimethyl) | 1.4 - 1.6 | s | 6H |

¹³C NMR Spectroscopy (Predicted Chemical Shifts)

The predicted ¹³C NMR spectrum would exhibit signals corresponding to the twelve carbon atoms in the molecule.

| Carbon | Predicted Chemical Shift (ppm) |

| Carboxylic acid (-COOH) | 175 - 180 |

| Amide (-C=O) | 165 - 170 |

| Aromatic (C-F) | 155 - 160 (d, J ≈ 240 Hz) |

| Aromatic (C-N) | 140 - 145 |

| Aromatic (C-C=O) | 130 - 135 |

| Aromatic (CH) | 110 - 125 |

| Quaternary (-C(CH₃)₂) | 55 - 60 |

| Methyl (-CH₃, amide) | 25 - 30 |

| Methyl (-CH₃, gem-dimethyl) | 20 - 25 |

Mass Spectrometry (Expected Fragmentation)

In an electrospray ionization mass spectrum (ESI-MS), the compound is expected to show a prominent ion corresponding to its protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.

| Ion | Expected m/z |

| [M+H]⁺ | 255.11 |

| [M-H]⁻ | 253.10 |

| [M+Na]⁺ | 277.09 |

Key fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and subsequent fragmentations of the aromatic ring and amide side chain.

Infrared (IR) Spectroscopy (Expected Absorptions)

The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic acid) | 2500 - 3300 | Broad |

| N-H (Amine and Amide) | 3200 - 3500 | Medium, sharp |

| C=O (Carboxylic acid) | 1700 - 1725 | Strong, sharp |

| C=O (Amide) | 1630 - 1680 | Strong, sharp (Amide I) |

| C-N (Amide) | 1510 - 1570 | Medium (Amide II) |

| C-F (Aromatic) | 1100 - 1250 | Strong |

Experimental Workflow and Logical Relationships

The following diagrams illustrate the synthesis workflow and the logical relationship of this intermediate to the final active pharmaceutical ingredient, Enzalutamide.

Caption: A flowchart illustrating the key steps in the synthesis of the target compound.

Caption: The logical progression from starting materials to the final API, Enzalutamide.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and predicted spectroscopic properties of 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid. While experimental spectral data is not publicly available, the information presented here serves as a valuable resource for researchers and professionals involved in the synthesis and analysis of Enzalutamide and related compounds. The detailed synthesis protocol and the logical workflow diagrams offer practical insights for laboratory work and process understanding.

References

Methodological & Application

"Analytical method for detecting 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid"

An Application Note for the Bioanalysis of 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid in Human Plasma using LC-MS/MS

Introduction

2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid is a compound of interest in pharmaceutical development. Accurate and reliable quantification of this analyte in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid in human plasma. The described method is tailored for researchers, scientists, and drug development professionals requiring a precise and accurate bioanalytical workflow.

The method utilizes a simple protein precipitation step for sample cleanup, followed by chromatographic separation on a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer operating in positive electrospray ionization mode.[1][2][3] This approach offers high selectivity and sensitivity, making it suitable for the analysis of samples from clinical and non-clinical studies. The validation parameters presented are based on established FDA guidelines for bioanalytical method validation.[4][5]

Experimental Protocols

Materials and Reagents

-

Analyte: 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid (Reference Standard)

-

Internal Standard (IS): Stable isotope-labeled 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid (e.g., ¹³C₆-labeled) is highly recommended for optimal accuracy.[6] If unavailable, a structurally similar compound can be used.

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm).[2]

-

Biological Matrix: Blank human plasma (with anticoagulant, e.g., K₂EDTA)

Instrumentation

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A reversed-phase C18 column (e.g., 50 mm × 2.1 mm, 5-μm particle size).[2][3]

Preparation of Standard and Quality Control (QC) Samples

-

Stock Solutions: Prepare primary stock solutions of the analyte and internal standard in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

-

Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into blank human plasma to obtain final concentrations for the calibration curve and QC samples.

Sample Preparation Protocol

The protein precipitation method is a rapid and effective technique for removing proteins from plasma samples.[1][2]

-

Aliquot 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 25 µL of the internal standard working solution to each tube and vortex briefly.

-

Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins.[2]

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Method Parameters

Liquid Chromatography Conditions:

| Parameter | Value |

| Column | C18 Reversed-Phase, 50 mm x 2.1 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

| Gradient Program | 10% B to 90% B over 3.0 min, hold at 90% B for 1.0 min, return to 10% B and equilibrate for 1.0 min. |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Analyte Transition | m/z 255.1 → 199.1 (Illustrative) |

| Internal Standard Transition | m/z 261.1 → 205.1 (Illustrative for ¹³C₆-IS) |

| Ion Source Temperature | 500 °C |

| Ion Spray Voltage | 5500 V |

| Collision Gas | Nitrogen |

Note: The specific m/z transitions for the analyte and internal standard need to be optimized by direct infusion into the mass spectrometer.

Data Presentation

The following tables summarize the illustrative performance characteristics of the proposed analytical method. These values are representative of what would be expected for a validated bioanalytical LC-MS/MS assay and are based on similar methods.[3]

Table 1: Calibration Curve Parameters

| Parameter | Result |

| Linearity Range | 1.0 - 1000 ng/mL |

| Regression Model | Linear, 1/x² weighting |

| Correlation Coefficient (r²) | > 0.995 |

Table 2: Precision and Accuracy Data (Illustrative)

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LLOQ | 1.0 | < 15.0 | ± 15.0 | < 15.0 | ± 15.0 |

| LQC | 3.0 | < 10.0 | ± 10.0 | < 10.0 | ± 10.0 |

| MQC | 100 | < 10.0 | ± 10.0 | < 10.0 | ± 10.0 |

| HQC | 800 | < 10.0 | ± 10.0 | < 10.0 | ± 10.0 |

Table 3: Recovery and Matrix Effect (Illustrative)

| Analyte | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |

| Analyte | > 85 | 90 - 110 |

| Internal Standard | > 85 | 90 - 110 |

Visualizations

Caption: Overall analytical workflow from sample collection to final report.

Caption: Step-by-step diagram of the protein precipitation protocol.

References

- 1. agilent.com [agilent.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. Development of an LC–MS/MS method for the quantitation of deoxyglycychloxazol in rat plasma and its application in pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]

- 5. fda.gov [fda.gov]

- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

Application Notes and Protocols for the Use of 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid as a Reference Standard

Introduction

2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid, a known process impurity and potential degradant of the potent androgen receptor inhibitor Enzalutamide, serves as a critical reference standard in the pharmaceutical industry. The purity and quality of Enzalutamide, a drug used in the treatment of castration-resistant prostate cancer, are paramount to its safety and efficacy. Therefore, the accurate identification and quantification of its impurities are mandated by regulatory bodies. This document provides detailed application notes and experimental protocols for the use of 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid as a reference standard in the analysis of Enzalutamide drug substance and drug product.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of a reference standard is fundamental for its proper handling, storage, and use in analytical methodologies.

| Property | Value |

| IUPAC Name | 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid |

| Synonyms | Enzalutamide Impurity G, Enzalutamide ITS-2 |

| CAS Number | 1289942-66-0 |

| Molecular Formula | C₁₂H₁₅FN₂O₃ |

| Molecular Weight | 254.26 g/mol |

| Appearance | White to off-white solid |

| Storage | Store at 2-8°C, protected from light and moisture. |

Application Notes

As a reference standard, 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid is primarily utilized for the following applications:

-

Impurity Profiling: To identify and quantify this specific impurity in batches of Enzalutamide active pharmaceutical ingredient (API) and formulated drug products.

-

Method Validation: As a component in system suitability solutions and for the validation of analytical methods (e.g., HPLC, LC-MS/MS) to ensure specificity, linearity, accuracy, and precision for the detection of this impurity.

-

Stability Studies: To monitor the formation of this compound as a degradant in Enzalutamide stability samples under various stress conditions (e.g., heat, humidity, light, acid/base hydrolysis, oxidation).

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific analytical instrumentation and laboratory conditions.

Protocol 1: Preparation of Standard Solutions

Accurate preparation of standard solutions is critical for quantitative analysis.

Materials:

-

2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid reference standard

-

Acetonitrile (HPLC or LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

-

Volumetric flasks (Class A)

-

Analytical balance

Procedure:

-

Stock Solution (e.g., 100 µg/mL):

-

Accurately weigh approximately 10 mg of the reference standard.

-

Quantitatively transfer the weighed standard to a 100 mL volumetric flask.

-

Add approximately 50 mL of a suitable diluent (e.g., 50:50 acetonitrile:water) and sonicate for 5 minutes or until fully dissolved.

-

Allow the solution to return to room temperature.

-

Make up to the mark with the diluent and mix thoroughly.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions by serial dilution of the stock solution to achieve the desired concentrations for calibration curves (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

-

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Impurity Quantification

This protocol outlines a general HPLC method for the separation and quantification of 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid in Enzalutamide.

Instrumentation and Conditions:

| Parameter | Recommended Setting |

| HPLC System | Quaternary or Binary HPLC with UV/PDA detector |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient Elution | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 270 nm |

| Injection Volume | 10 µL |

Procedure:

-

Prepare the mobile phases and degas them before use.

-

Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

-

Inject a blank (diluent), the prepared working standard solutions, and the sample solution of Enzalutamide.

-

Process the chromatograms to determine the retention time and peak area of the impurity.

-

Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.

-

Quantify the amount of the impurity in the Enzalutamide sample using the calibration curve.

Protocol 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Trace Level Detection

For highly sensitive and selective detection, an LC-MS/MS method is recommended.

Instrumentation and Conditions:

| Parameter | Recommended Setting |

| LC System | UPLC or HPLC system |

| Mass Spectrometer | Triple quadrupole or high-resolution mass spectrometer |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient Elution | Optimized for separation from Enzalutamide and other impurities |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40°C |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Precursor Ion (m/z) |

| 255.1 | |

| Collision Energy | To be optimized for the specific instrument |

Procedure:

-

Optimize the mass spectrometry parameters (e.g., capillary voltage, source temperature, collision energy) by infusing a standard solution of the reference compound.

-

Develop a suitable LC gradient to achieve chromatographic separation.

-

Follow the general procedure for HPLC analysis (equilibration, injection sequence).

-

Quantify the impurity using the peak area from the selected MRM transition and a calibration curve prepared with the reference standard.

Mandatory Visualizations

To provide context for the importance of controlling impurities in Enzalutamide, the following diagrams illustrate the relevant biological pathway and the drug's mechanism of action.

Application Note: Quantitative Analysis of N-[3-Fluoro-4-[(methylamino)carbonyl]phenyl]-2-methylalanine in Human Plasma using LC-MS/MS

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of N-[3-Fluoro-4-[(methylamino)carbonyl]phenyl]-2-methylalanine in human plasma. The analyte is a key intermediate in the synthesis of the androgen receptor inhibitor, Enzalutamide. The method utilizes a simple protein precipitation for sample preparation and a stable isotope-labeled internal standard for accurate quantification. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer in positive ion mode. The method was validated according to industry-standard guidelines and demonstrated excellent linearity, precision, and accuracy over the calibrated concentration range.

Introduction

N-[3-Fluoro-4-[(methylamino)carbonyl]phenyl]-2-methylalanine is a critical building block in the synthesis of Enzalutamide, a potent second-generation nonsteroidal anti-androgen used in the treatment of castration-resistant prostate cancer. Accurate and reliable quantification of this intermediate in biological matrices is essential for pharmacokinetic and metabolic studies during drug development. This document provides a detailed protocol for a validated LC-MS/MS method suitable for high-throughput analysis in a research or clinical setting.

Experimental

Materials and Reagents

-

N-[3-Fluoro-4-[(methylamino)carbonyl]phenyl]-2-methylalanine (purity ≥98%)

-

N-[3-Fluoro-4-[(methylamino)carbonyl]phenyl]-2-methylalanine-d6 (Isotopic purity ≥99%, Chemical purity ≥98%) as internal standard (IS)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2-EDTA)

Instrumentation

-

UPLC System: Waters ACQUITY UPLC H-Class or equivalent

-

Mass Spectrometer: Waters Xevo TQ-S micro Tandem Mass Spectrometer or equivalent

-

Analytical Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

Sample Preparation

A protein precipitation method was employed for sample preparation.[1][2]

-

Allow plasma samples to thaw at room temperature.

-

To 100 µL of plasma, add 20 µL of the internal standard working solution (500 ng/mL in 50:50 acetonitrile:water).

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 200 µL of the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temp. | 40°C |

| Gradient | See Table 1 |

Table 1: HPLC Gradient Program

| Time (min) | %A | %B |

| 0.0 | 95 | 5 |

| 0.5 | 95 | 5 |

| 2.5 | 5 | 95 |

| 3.0 | 5 | 95 |

| 3.1 | 95 | 5 |

| 4.0 | 95 | 5 |

Mass Spectrometry:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 kV |

| Source Temp. | 150°C |

| Desolvation Temp. | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

Table 2: MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Analyte | 255.1 | 161.1 | 30 | 15 |

| Internal Standard (IS) | 261.1 | 167.1 | 30 | 15 |

Method Validation

The method was validated for linearity, precision, accuracy, recovery, and matrix effect.

Linearity

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. The correlation coefficient (r²) was >0.99.

Table 3: Calibration Curve Summary

| Concentration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |

| 1 - 1000 | y = 0.0021x + 0.0005 | >0.99 |

Precision and Accuracy

The intra-day and inter-day precision and accuracy were evaluated at four quality control (QC) levels.

Table 4: Precision and Accuracy Data

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 1 | 6.8 | 105.2 | 8.1 | 103.5 |

| LQC | 3 | 5.2 | 98.7 | 6.5 | 99.1 |

| MQC | 100 | 4.1 | 101.3 | 5.3 | 102.0 |

| HQC | 800 | 3.5 | 97.9 | 4.8 | 98.6 |

Diagrams

Caption: Bioanalytical workflow for the quantification of the target analyte in plasma.

Conclusion

The described LC-MS/MS method provides a reliable and high-throughput solution for the quantitative analysis of N-[3-Fluoro-4-[(methylamino)carbonyl]phenyl]-2-methylalanine in human plasma. The simple sample preparation and robust chromatographic performance make it well-suited for supporting pharmacokinetic studies in drug development.

References

- 1. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ASCO – American Society of Clinical Oncology [asco.org]

"Application of 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid in pharmaceutical quality control"

Application of 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid in Pharmaceutical Quality Control

Introduction

2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid, also known as Enobosarm or Ostarine, is a nonsteroidal selective androgen receptor modulator (SARM).[1] It has been investigated for the treatment of conditions such as muscle wasting and osteoporosis.[2][3] As with any active pharmaceutical ingredient (API), rigorous quality control is essential to ensure its identity, purity, and potency, thereby guaranteeing the safety and efficacy of the final drug product. This document outlines key application notes and protocols for the quality control of 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid.

Key Quality Control Parameters

The quality control of 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid involves a series of analytical tests to assess the following critical parameters:

-

Identification: Confirmation of the chemical identity of the API.

-

Assay: Determination of the potency or content of the API.

-

Purity and Impurity Profiling: Detection, identification, and quantification of any process-related impurities, degradation products, or residual solvents.[4][5][6]

-

Physicochemical Properties: Characterization of properties such as appearance, solubility, and melting point.

Analytical Methods and Protocols

Identification by HPLC-UV and Mass Spectrometry

Application Note: This method is used to confirm the identity of 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid by comparing its retention time and UV spectrum with that of a certified reference standard. Mass spectrometry is used for unambiguous confirmation of its molecular weight.

Experimental Protocol:

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector and coupled to a Mass Spectrometer (MS).

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

UV Detection: 254 nm.

-

MS Detection: Electrospray ionization (ESI) in positive and negative modes.

-

Procedure:

-

Prepare a standard solution of 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid reference standard (100 µg/mL in methanol).

-

Prepare a sample solution of the test article at the same concentration.

-

Inject both solutions into the HPLC system.

-

Compare the retention time and UV spectrum of the major peak in the sample chromatogram with that of the standard.

-

Confirm the molecular weight by analyzing the mass spectrum of the peak. The expected [M+H]+ ion for C12H15FN2O3 is m/z 255.11.

-

Data Presentation:

| Parameter | Specification | Result |

| Retention Time | Matches reference standard (± 2%) | Conforms |

| UV Spectrum | Matches reference standard | Conforms |

| Molecular Weight | 254.26 g/mol | Conforms |

Experimental Workflow for Identification

Caption: Workflow for the identification of 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid.

Assay by High-Performance Liquid Chromatography (HPLC)

Application Note: This HPLC method is used for the quantitative determination of the assay of 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid in the bulk drug substance.

Experimental Protocol:

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: Isocratic mixture of acetonitrile and phosphate buffer (pH 3.0) (e.g., 60:40 v/v).

-

Flow Rate: 1.2 mL/min.

-

Column Temperature: 30°C.

-

UV Detection: 254 nm.

-

Procedure:

-

Accurately weigh and prepare a standard solution of the reference standard to a concentration of 100 µg/mL.

-

Accurately weigh and prepare a sample solution of the test article to the same nominal concentration.

-

Inject the standard solution in triplicate to check for system suitability (e.g., %RSD of peak areas ≤ 2.0%).

-

Inject the sample solution in triplicate.

-

Calculate the assay content using the peak areas of the standard and sample injections.

-

Data Presentation:

| Parameter | Specification | Result |

| Assay (% w/w) | 98.0% - 102.0% | 99.5% |

| System Suitability (%RSD) | ≤ 2.0% | 0.8% |

Impurity Profiling by LC-MS/MS

Application Note: This method is designed for the detection and quantification of potential process-related impurities and degradation products. Given that metabolism of similar compounds can involve hydroxylation and glucuronidation, this high-sensitivity method is crucial for ensuring the purity of the API.[1][7]

Experimental Protocol:

-

Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

-

Column: High-resolution C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.3 mL/min.

-

Ionization: Electrospray Ionization (ESI) in both positive and negative modes.

-

MS/MS Analysis: Multiple Reaction Monitoring (MRM) for known impurities and full scan for unknown impurities.

-

Procedure:

-

Prepare a sample solution at a concentration of 1 mg/mL.

-

Develop MRM methods for potential impurities based on their expected fragmentation patterns.

-

Inject the sample and acquire data in both full scan and MRM modes.

-

Quantify known impurities against their reference standards.

-

Identify unknown impurities by analyzing their mass spectra and fragmentation patterns.

-

Data Presentation:

| Impurity | Reporting Threshold | Specification | Result |

| Any individual unknown impurity | 0.05% | ≤ 0.10% | < 0.05% |

| Total impurities | - | ≤ 0.50% | 0.15% |

Logical Flow for Impurity Profiling

Caption: Logical workflow for impurity profiling and reporting.

Residual Solvents by Gas Chromatography (GC)

Application Note: This protocol is for the determination of residual solvents that may be present from the synthesis process. The limits for these solvents are guided by ICH Q3C guidelines.

Experimental Protocol:

-

Instrumentation: Gas Chromatography (GC) system with a Flame Ionization Detector (FID) and a headspace autosampler.

-

Column: Capillary column suitable for solvent analysis (e.g., DB-624).

-

Oven Program: A suitable temperature gradient to separate the expected solvents.

-

Injector and Detector Temperature: 250°C.

-

Carrier Gas: Helium or Nitrogen.

-

Procedure:

-

Prepare a standard solution containing the expected residual solvents at their specified limits in a suitable solvent (e.g., DMSO).

-

Accurately weigh the API sample into a headspace vial and dissolve in the same solvent.

-

Analyze the headspace of both the standard and sample vials by GC-FID.

-

Identify and quantify any residual solvents by comparing the peak areas in the sample chromatogram with those in the standard chromatogram.

-

Data Presentation:

| Solvent | ICH Limit (ppm) | Specification (ppm) | Result (ppm) |

| Methanol | 3000 | ≤ 1000 | < 50 |

| Dichloromethane | 600 | ≤ 300 | Not Detected |

| N,N-Dimethylformamide | 880 | ≤ 440 | Not Detected |

The application of these detailed analytical protocols is fundamental to ensuring the quality, safety, and efficacy of 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid as an active pharmaceutical ingredient. The combination of chromatographic and spectrometric techniques provides a robust framework for its comprehensive quality control, meeting the stringent requirements of pharmaceutical regulatory bodies.

References

- 1. veeprho.com [veeprho.com]

- 2. insidebodybuilding.com [insidebodybuilding.com]

- 3. reddit.com [reddit.com]

- 4. biotech-spain.com [biotech-spain.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Current Methods and Strategies for Biotherapeutic Impurity Profiling | Separation Science [sepscience.com]

- 7. dshs-koeln.de [dshs-koeln.de]

Application Note and Protocol for the Synthesis of N-[3-Fluoro-4-[(methylamino)carbonyl]phenyl]-2-methylalanine

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-[3-Fluoro-4-[(methylamino)carbonyl]phenyl]-2-methylalanine is an amino acid derivative that serves as a key intermediate in the synthesis of pharmaceuticals.[1] Notably, it is utilized in the production of Enzalutamide, a potent androgen receptor antagonist used in the treatment of prostate cancer.[2][3][][5][6] This document provides a detailed protocol for the chemical synthesis of this compound for research and development purposes.

Chemical Structure

![Chemical structure of N-[3-Fluoro-4-[(methylamino)carbonyl]phenyl]-2-methylalanine](https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=67106897&t=l)

Molecular Formula: C₁₂H₁₅FN₂O₃[7]

IUPAC Name: 2-[3-fluoro-4-(methylcarbamoyl)anilino]-2-methylpropanoic acid[7]

Physical Properties

The compound is described as a white to off-white solid.[1][8]

Experimental Protocol: Synthesis

This protocol outlines the synthesis of N-[3-Fluoro-4-[(methylamino)carbonyl]phenyl]-2-methylalanine from 4-bromo-2-fluoro-N-methylbenzamide and 2-aminoisobutyric acid.[1]

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |

| 4-bromo-2-fluoro-N-methylbenzamide | C₈H₇BrFNO | 232.05 |

| 2-aminoisobutyric acid | C₄H₉NO₂ | 103.12 |

| Potassium carbonate | K₂CO₃ | 138.21 |

| L-Proline | C₅H₉NO₂ | 115.13 |

| Copper(I) chloride | CuCl | 98.99 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 |

| Water | H₂O | 18.02 |

| 1 M Citric acid solution | C₆H₈O₇ | 192.12 (anhydrous) |

| Dichloromethane | CH₂Cl₂ | 84.93 |

| Ethanol | C₂H₅OH | 46.07 |

Procedure

-

Reaction Setup: In a single-neck flask, combine 4-bromo-2-fluoro-N-methylbenzamide (10 g, 43.1 mmol), 2-aminoisobutyric acid (6.7 g, 64.7 mmol), potassium carbonate (23.8 g, 172.4 mmol), and L-proline (0.7 g, 4.31 mmol).[1]

-

Solvent Addition: Prepare a solution of water (1.8 mL, 100 mmol) in DMF (60 mL) and add it to the flask.[1]

-

Catalyst Addition and Reaction: Under a nitrogen atmosphere, add CuCl (0.45 g, 4.31 mmol) to the reaction mixture. Heat the system to 100 °C and maintain stirring for 24 hours.[1]

-

Work-up: After the reaction is complete, dilute the mixture with water and extract with dichloromethane.[1]

-

Product Precipitation: Separate the organic phase. Adjust the pH of the aqueous phase to 4 with a 1 mol/L citric acid solution, which will cause the product to precipitate as a solid.[1]

-

Purification: Collect the solid by filtration and wash it three times with a water and ethanol mixture (100:1, v/v).[1]

-

Final Product: This procedure is reported to yield 9.5 g of a pure white solid product.[1]

Quantitative Data Summary

| Reactant/Reagent | Moles (mmol) | Mass/Volume | Yield (%) |

| 4-bromo-2-fluoro-N-methylbenzamide | 43.1 | 10 g | - |

| 2-aminoisobutyric acid | 64.7 | 6.7 g | - |

| Potassium carbonate | 172.4 | 23.8 g | - |

| L-Proline | 4.31 | 0.7 g | - |

| Copper(I) chloride | 4.31 | 0.45 g | - |

| N,N-Dimethylformamide (DMF) | - | 60 mL | - |

| Water | 100 | 1.8 mL | - |

| Product | - | 9.5 g | 87% |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the synthesis of the target compound.

Logical Relationship in Drug Synthesis

Caption: Role as an intermediate in Enzalutamide synthesis.

References

- 1. N-[3-Fluoro-4-[(methylamino)carbonyl]phenyl]-2-methylalanine | 1289942-66-0 [chemicalbook.com]